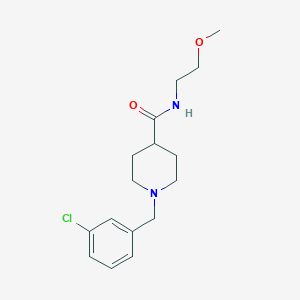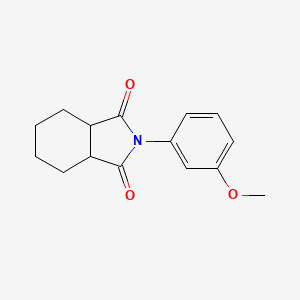![molecular formula C19H21ClN2O2S B5183705 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is a potential therapeutic agent that has been studied for its pharmacological properties. This compound has been the subject of extensive research to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that this compound may act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. It may also interact with the GABA receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and to improve memory and cognitive function. Additionally, it has been shown to have anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in various experimental protocols. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications in various scientific research fields. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine involves the condensation of 4-chlorobenzenethiol with 2-methoxyphenylpiperazine in the presence of acetic anhydride. The resulting product is a white crystalline compound that is soluble in organic solvents such as ethanol and methanol.
Aplicaciones Científicas De Investigación
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various scientific research fields. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-24-18-5-3-2-4-17(18)21-10-12-22(13-11-21)19(23)14-25-16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJHRLPXNFEBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)


![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)

![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)


![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)